molecular formula C7H11BN2O3 B6307288 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid CAS No. 1678532-61-0

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid

Cat. No.: B6307288
CAS No.: 1678532-61-0
M. Wt: 181.99 g/mol
InChI Key: KNDRKBDRSLTBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid is an organic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydrofuran moiety.

    Boronic Acid Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline derivative.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Palladium catalysts, such as palladium acetate, with bases like potassium carbonate in an organic solvent like toluene or ethanol.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Pyrazoline derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid largely depends on its application:

    In Organic Synthesis: The boronic acid group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

    1-(3-Tetrahydrofuryl)-2-aminopyridine: Similar in structure but with an amino group instead of a boronic acid group.

    1-(4,4-Dimethyl-2-oxo-3-tetrahydrofuryl)thiourea: Contains a thiourea group and a tetrahydrofuran moiety.

    2-Aminoethyl diphenylborinate: Features a boronic acid group but with a different heterocyclic structure.

Uniqueness: 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid is unique due to the combination of its boronic acid functionality with the pyrazole and tetrahydrofuran moieties, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRKBDRSLTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCOC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.